4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acid is a compound with significant potential in various scientific fields, particularly in organic synthesis and medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a butynyl amino group attached to a methyl-substituted benzoic acid. It is classified as an amino acid derivative and can be utilized as a building block for more complex organic molecules.
4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acid falls under the category of organic compounds known as carboxylic acids and amines. Its structural features classify it as an aromatic compound due to the presence of the benzene ring, and it is also categorized as an alkyne due to the butynyl group.
The synthesis of 4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acid typically involves a multi-step process:
Industrial production often mirrors laboratory methods but emphasizes optimization for yield and cost-effectiveness, utilizing continuous flow reactors and automated systems to enhance efficiency.
The molecular formula of 4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acid is , with a molecular weight of approximately 203.24 g/mol. The compound features a benzene ring substituted at the para position with an amino group and at the ortho position with a methyl group.
Property | Value |
---|---|
Molecular Formula | C12H13NO2 |
Molecular Weight | 203.24 g/mol |
IUPAC Name | 4-(but-3-yn-2-ylamino)-2-methylbenzoic acid |
InChI | InChI=1S/C12H13NO2/c1-4-9(3)13-10... |
InChI Key | HJWQLUMYNRZFJZ-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CC(=C1)NC(C)C#C)C(=O)O |
4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acid can participate in various chemical reactions:
For oxidation, potassium permanganate or chromium trioxide are commonly used; for reduction, palladium on carbon or lithium aluminum hydride may be employed; and for substitution reactions, alkyl halides or acyl chlorides in the presence of a base are typical reagents.
The mechanism of action for 4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acid primarily involves its interaction with biological targets that may influence cellular processes. While specific mechanisms are still under investigation, preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties through modulation of signaling pathways associated with these conditions.
The compound is expected to be a solid at room temperature, given its structure, though specific melting or boiling points are not readily available in the literature.
4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acid exhibits typical properties associated with carboxylic acids and amines, such as solubility in polar solvents and reactivity towards electrophiles due to its nucleophilic amino group.
4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acid has several applications:
The core synthetic step for 4-[(but-3-yn-1-yl)amino]-2-methylbenzoic acid involves N-alkylation of 4-amino-2-methylbenzoic acid (PubChem CID: 241632) [4]. This reaction is typically performed under basic conditions to deprotonate the aromatic amine, enhancing its nucleophilicity for SN₂ attack on alkyl halides. Key variables influencing yield include:
Table 1: Alkylation Efficiency Under Varied Conditions
Base | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Triethylamine | DMF | 80 | 8 | 88 |
K₂CO₃ | Acetonitrile | 70 | 12 | 62 |
DIPEA | DMSO | 60 | 6 | 92 |
NaHCO₃ | Ethanol | 50 | 18 | 45 |
Protection of the carboxylic acid group is generally unnecessary, as its ionization suppresses electrophilic attack at the ortho-position relative to the amino group [9].
But-3-yn-1-yl bromide (propargyl bromide homolog) serves as the primary alkylating agent for introducing the alkyne functionality. Critical process considerations include:
Kinetic studies reveal pseudo-first-order dependence on amine concentration, with rate constants increasing 3-fold when switching from DMF to DMSO due to enhanced anion solvation [5].
Alternative routes employ Sonogashira coupling or zinc-catalyzed Suzuki-Miyaura-type reactions to install the alkyne moiety:
Table 2: Catalytic Methods for Alkyne Installation
Method | Catalyst System | Solvent | Yield (%) | Selectivity |
---|---|---|---|---|
Sonogashira | PdCl₂(PPh₃)₂/CuI | THF | 82 | Moderate |
Zinc-catalyzed coupling | ZnBr₂ (10 mol%) | CPME | 78 | High |
Direct alkylation | None (base only) | DMSO | 92 | High |
Catalytic routes offer orthogonal approaches but lack the atom economy of direct alkylation [3] [8].
Solvent polarity and base sterics critically impact reaction efficiency and byproduct profiles:
Table 3: Solvent-Base Screening for N-Alkylation
Solvent | Base | Di-alkylated Byproduct (%) | Reaction Rate (k, h⁻¹) |
---|---|---|---|
DMSO | DIPEA | 3.2 | 0.42 |
DMF | TEA | 9.8 | 0.38 |
Acetonitrile | K₂CO₃ | 6.5 | 0.18 |
2-MeTHF | DIPEA | 2.1 | 0.31 |
Optimal conditions (DMSO/DIPEA at 60°C) provide complete conversion in 4 hours with >90% isolated yield [5] [9].
CAS No.: 1000669-05-5
CAS No.:
CAS No.:
CAS No.:
CAS No.: 30962-16-4